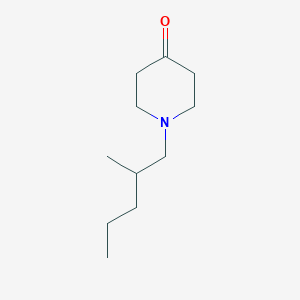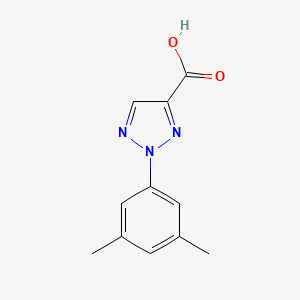
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Übersicht
Beschreibung
“6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1123194-98-8. It has a molecular weight of 268.11 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 268.11 . The compound is sealed in dry conditions for storage .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine and related compounds have been explored for their ability to inhibit corrosion. Research by Saady et al. (2021) demonstrated the use of similar imidazo[4,5-b] pyridine derivatives in preventing mild steel corrosion in acidic environments, showcasing high inhibition performance (Saady et al., 2021).
Antiprotozoal Agents
In the field of medicinal chemistry, derivatives of imidazo[1,2-a]pyridine, which share a structural relation to this compound, have been synthesized and evaluated as antiprotozoal agents. A study by Ismail et al. (2004) highlighted their effectiveness against protozoal infections, indicating their potential in therapeutic applications (Ismail et al., 2004).
Alzheimer's Disease Research
Compounds structurally similar to this compound have been used in Alzheimer's disease research. Cai et al. (2007) synthesized derivatives of imidazo[1,2-a]pyridine for affinity toward human Aβ plaques, a hallmark of Alzheimer's disease, suggesting their utility in developing sensitive imaging tools for this condition (Cai et al., 2007).
Antibacterial and Antifungal Activity
The pyridine nucleus, which is part of the chemical structure , plays a significant role in medicinal applications. Bhuva et al. (2015) explored compounds containing the pyridine nucleus for their antibacterial and antifungal activities, showcasing the versatility of this structure in addressing various microbial threats (Bhuva et al., 2015).
Crystal Structure Analysis
The detailed crystal structure analysis of related compounds provides valuable insights into the molecular geometry and interactions. Rodi et al. (2013) focused on a compound structurally related to this compound, revealing crucial information about intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine plays a significant role in biochemical reactions due to its unique structure. The imidazole ring in this compound is known to interact with various enzymes and proteins, potentially acting as an inhibitor or activator depending on the context . For instance, imidazole-containing compounds have been shown to inhibit enzymes like cytochrome P450, which are crucial for drug metabolism . Additionally, the bromine atom and methoxy group may contribute to the compound’s binding affinity and specificity towards certain biomolecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Furthermore, it can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic flux . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. For instance, the imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation . Additionally, the compound may interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions can result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be reversible or irreversible depending on the context .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s interactions with cofactors and other metabolic enzymes can influence its metabolic flux and the levels of metabolites in the cell . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can impact its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s effects .
Eigenschaften
IUPAC Name |
6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPEUQUZMPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
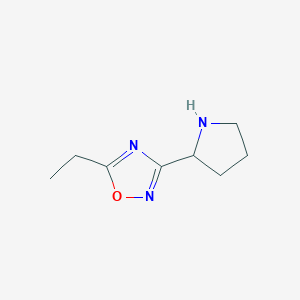
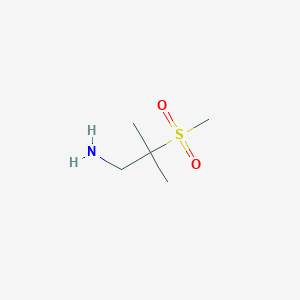
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)

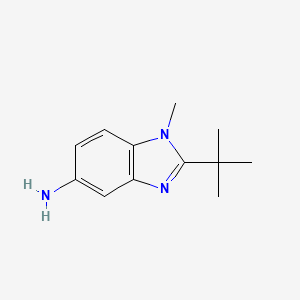
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
